molecular formula C17H24F3NO B2465608 N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline CAS No. 1397217-35-4

N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline

Cat. No.: B2465608
CAS No.: 1397217-35-4
M. Wt: 315.38
InChI Key: JDRBTNSTRWYMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclooctylmethyl group attached to the nitrogen atom, a methoxy group at the para position, and a trifluoromethyl group at the meta position of the aniline ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields. Another method involves the reductive amination of aniline or nitroarene derivatives with cyclooctylmethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The methoxy group can also influence the compound’s pharmacokinetics by affecting its solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
  • N-(Cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
  • N-(Cyclooctylmethyl)-4-methoxy-3-(difluoromethyl)aniline

Uniqueness

N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is unique due to the presence of the cyclooctylmethyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. The trifluoromethyl group also imparts unique electronic properties that can enhance the compound’s biological activity compared to similar compounds .

Properties

IUPAC Name

N-(cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3NO/c1-22-16-10-9-14(11-15(16)17(18,19)20)21-12-13-7-5-3-2-4-6-8-13/h9-11,13,21H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRBTNSTRWYMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2CCCCCCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.